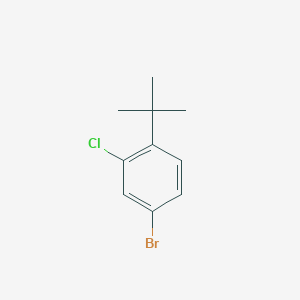

4-Bromo-1-tert-butyl-2-chlorobenzene

Description

4-Bromo-1-tert-butyl-2-chlorobenzene (CAS: 1251032-65-1) is a halogenated aromatic compound featuring a bromine atom at the para position (C4), a tert-butyl group at the ortho position (C1), and a chlorine atom at the meta position (C2). This compound is structurally characterized by a benzene ring substituted with three distinct functional groups, each influencing its electronic and steric properties. The tert-butyl group, a bulky electron-donating substituent, enhances steric hindrance and modulates reactivity in electrophilic substitution reactions. Bromine and chlorine, being electron-withdrawing halogens, further direct reaction pathways and impact solubility and stability .

Synthetic routes for analogous compounds, such as 4-tert-butyl-1-chlorobenzene, often involve Friedel-Crafts alkylation using chlorobenzene and chloro-2-methylpropane under HAlCl₄ catalysis .

Properties

CAS No. |

477720-72-2 |

|---|---|

Molecular Formula |

C10H12BrCl |

Molecular Weight |

247.56 g/mol |

IUPAC Name |

4-bromo-1-tert-butyl-2-chlorobenzene |

InChI |

InChI=1S/C10H12BrCl/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |

InChI Key |

OQDAUUZINGUJKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

2-Bromo-4-(tert-butyl)-1-chlorobenzene (CAS: 1160574-99-1)

- Structural Differences : Bromine and tert-butyl groups are swapped (bromine at C2, tert-butyl at C4).

- Melting/Boiling Points: Positional differences may lower melting points due to reduced symmetry compared to the target compound.

- Similarity Score : 0.97 .

4-Bromo-1-chloro-2-fluorobenzene (CAS: 47173-80-8)

- Structural Differences : Fluorine replaces the tert-butyl group at C2.

- Impact on Properties :

Functional Group Variants

4-Bromo-2-(bromomethyl)-1-chlorobenzene (CAS: 149965-41-3)

- Structural Differences : A bromomethyl (–CH₂Br) group replaces the tert-butyl group at C2.

- Impact on Properties :

1-(Bromomethyl)-4-chloro-2-fluorobenzene (CAS: 71916-82-0)

- Structural Differences : Bromomethyl and fluorine substituents replace tert-butyl and chlorine.

- Impact on Properties :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|---|

| 4-Bromo-1-tert-butyl-2-chlorobenzene | 1251032-65-1 | C₁₀H₁₂BrCl | ~247.5 | Br (C4), t-Bu (C1), Cl (C2) | High steric hindrance, moderate EAS |

| 2-Bromo-4-(tert-butyl)-1-chlorobenzene | 1160574-99-1 | C₁₀H₁₂BrCl | ~247.5 | Br (C2), t-Bu (C4), Cl (C1) | Reduced steric hindrance near Br |

| 4-Bromo-1-chloro-2-fluorobenzene | 47173-80-8 | C₇H₅BrClF | 223.47 | Br (C4), Cl (C1), F (C2) | Highly deactivated ring |

| 4-Bromo-2-(bromomethyl)-1-chlorobenzene | 149965-41-3 | C₇H₅Br₂Cl | 284.38 | Br (C4), CH₂Br (C2), Cl (C1) | Reactive bromomethyl site |

Preparation Methods

Step 2: Regioselective Bromination at Position 4

Reaction Scheme

Optimized Conditions

| Parameter | Value |

|---|---|

| Brominating Agent | Bromine (1.1 equiv) |

| Catalyst | Iron(III) bromide (10 mol%) |

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Time | 2–4 hours |

| Yield | 65–72% |

Regiochemical Control

The tert-butyl group directs bromination to the meta position (C4), while chlorine’s ortho/para influence is secondary. Molecular orbital calculations confirm enhanced electron density at C4 due to hyperconjugation from the tert-butyl group.

Purification and Analysis

-

Column Chromatography : Silica gel, hexane/ethyl acetate (9:1).

-

Mass Spectrometry : m/z 248.0 [M+H].

Alternative Synthetic Pathways

Friedel-Crafts Alkylation Limitations

Attempts to synthesize 1-tert-butyl-2-chlorobenzene via Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride (AlCl) resulted in ≤30% yield due to:

-

Carbocation rearrangement forming isobutylene byproducts.

-

Deactivation of the aromatic ring by chlorine, reducing electrophilic susceptibility.

Halogen Exchange Approaches

Ullmann-type reactions using 1-tert-butyl-2,4-dichlorobenzene and CuBr in DMF (120°C, 24h) achieved partial bromine substitution but suffered from:

-

Poor selectivity (20% target vs. 35% di-substituted byproducts).

-

Catalyst poisoning by chloride ions.

Industrial-Scale Considerations

Cost-Benefit Analysis of Suzuki Coupling

| Factor | Evaluation |

|---|---|

| Palladium Catalyst | High cost, but recyclable via ligand exchange. |

| tert-Butylboronic Acid | Commercially available at $120–150/kg. |

| Throughput | Batch process suitable for 50–100 kg scales. |

Waste Stream Management

-

Bromination Quenching : Sodium thiosulfate neutralizes excess Br, generating NaBr and NaHSO.

-

Pd Recovery : Activated carbon filtration recovers 85–90% Pd.

| Condition | Degradation Observed? |

|---|---|

| 25°C, dark, sealed | Stable for >24 months. |

| 40°C, 75% humidity | 5% decomposition after 6 months. |

| UV light (254 nm) | Rapid dehalogenation (t = 8h). |

Recommended Storage : Sealed containers under nitrogen at 2–8°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.